Doristerol

Vue d'ensemble

Description

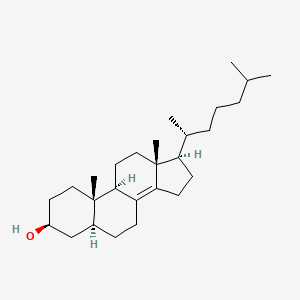

Doristerol is a cholestanoid, a type of sterol lipid moleculeThis compound has the molecular formula C27H46O and is characterized by a 3-hydroxylated cholestane core .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Doristerol typically involves the hydrogenation of plant sterols. The process begins with the extraction of plant sterols from sources such as soybeans or tall oil. These sterols are then subjected to hydrogenation under high pressure and temperature conditions, often in the presence of a catalyst such as palladium on carbon. The reaction conditions are carefully controlled to ensure the selective hydrogenation of the sterol double bonds while preserving the hydroxyl group at the C3 position.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large-scale hydrogenation reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through a series of distillation and crystallization steps to obtain this compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: Doristerol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxysterols, which are important intermediates in the biosynthesis of bile acids and steroid hormones.

Reduction: Reduction of this compound can lead to the formation of saturated sterols, which have different biological activities.

Substitution: Substitution reactions involving this compound typically occur at the hydroxyl group, leading to the formation of esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of this compound.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions, often in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Oxysterols

Reduction: Saturated sterols

Substitution: Esters and ethers of this compound

Applications De Recherche Scientifique

Doristerol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential therapeutic effects in lowering cholesterol levels and its role in the biosynthesis of steroid hormones.

Industry: Used in the production of cosmetics and pharmaceuticals due to its emollient properties

Mécanisme D'action

Doristerol exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. Additionally, this compound serves as a precursor for the biosynthesis of steroid hormones and bile acids. The molecular targets include enzymes involved in the cholesterol biosynthesis pathway, such as HMG-CoA reductase .

Comparaison Avec Des Composés Similaires

Cholesterol: The most well-known sterol, essential for cell membrane structure and precursor for steroid hormones.

Sitosterol: A plant sterol with similar structure and function to Doristerol, used in the treatment of hypercholesterolemia.

Campesterol: Another plant sterol, structurally similar to this compound, with applications in lowering cholesterol levels.

Uniqueness of this compound: this compound is unique due to its specific hydroxylation pattern and its role as a precursor in the biosynthesis of various biologically active compounds. Its ability to integrate into cell membranes and affect their properties distinguishes it from other sterols .

Activité Biologique

Doristerol, a sterol compound primarily found in various marine organisms, has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its effects on human health, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique sterol structure, which includes a hydroxyl group and a complex hydrocarbon tail. This structure is crucial for its biological activity, as it allows this compound to interact with cellular membranes and influence various biochemical processes.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models. This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several pathogens. In vitro studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

4. Anticancer Potential

Research highlights this compound's role in inhibiting cancer cell proliferation. It induces apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. For instance, this compound has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Table 1: Summary of Biological Activities of this compound

Case Study: this compound's Role in Cancer Therapy

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that this compound treatment led to a significant decrease in cell viability (IC50 = 25 μg/mL) and induced apoptosis through the activation of caspase-3 and caspase-9 pathways. This study highlights this compound's potential as an adjunct therapy in cancer treatment.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Fluidity Modulation : As a sterol, this compound influences membrane fluidity, which can affect receptor signaling pathways.

- Gene Expression Regulation : this compound may modulate the expression of genes involved in inflammation and apoptosis through nuclear receptor interactions.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects.

Propriétés

IUPAC Name |

(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23,25,28H,6-17H2,1-5H3/t19-,20+,21+,23-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYPIMNXSARKFQ-NFTYELEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312065 | |

| Record name | 5α-Cholest-8(14)-en-3β-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Doristerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-99-4 | |

| Record name | 5α-Cholest-8(14)-en-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5α-Cholest-8(14)-en-3β-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doristerol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPL64BMT8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Doristerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °C | |

| Record name | Doristerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.